6-(3-Aminopropoxy)pyridine-2-carboxylicacidhydrochloride
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Overview
Description
6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 6-hydroxypyridine-2-carboxylic acid with 3-aminopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various chemicals and materials, including catalysts and polymers.
Mechanism of Action
The mechanism by which 6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The carboxylic acid group can participate in ionic interactions, influencing the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
6-aminopyridine-2-carboxylic acid: A similar compound with an amino group at the 6-position and a carboxylic acid group at the 2-position.
6-(2-aminopropoxy)pyridine-2-carboxylic acid hydrochloride: Another derivative with a similar structure but different substitution pattern.
Uniqueness
6-(3-aminopropoxy)pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the 3-aminopropoxy group, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C9H13ClN2O3 |
---|---|
Molecular Weight |
232.66 g/mol |
IUPAC Name |
6-(3-aminopropoxy)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-5-2-6-14-8-4-1-3-7(11-8)9(12)13;/h1,3-4H,2,5-6,10H2,(H,12,13);1H |
InChI Key |
JGIYMQHHBUQBMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)OCCCN)C(=O)O.Cl |
Origin of Product |
United States |
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